N-(3-Chlorobenzyl)ethanamine hydrochloride

Description

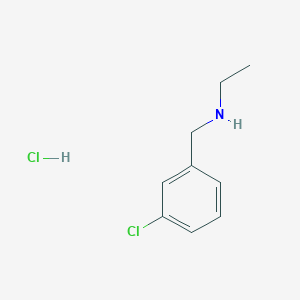

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-4-3-5-9(10)6-8;/h3-6,11H,2,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVDOQPXQXDKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=CC=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-47-2 | |

| Record name | Benzenemethanamine, 3-chloro-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90389-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-Chlorobenzyl)ethanamine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Abstract

N-(3-Chlorobenzyl)ethanamine hydrochloride is a secondary amine salt that has emerged as a versatile building block in synthetic and medicinal chemistry. Its structural motif, featuring a chlorinated benzyl group appended to an ethylamine core, makes it a valuable precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of N-(3-Chlorobenzyl)ethanamine hydrochloride, detailing its chemical properties, synthesis, analytical characterization, and applications in drug development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Chemical Identity

N-(3-Chlorobenzyl)ethanamine hydrochloride is the salt form of the secondary amine N-(3-Chlorobenzyl)ethanamine. The presence of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a key component in the design of targeted therapeutics. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various chemical reactions and biological assays. This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and is not intended for direct therapeutic or diagnostic use in humans or animals.[1]

Chemical Structure and Properties

The chemical structure of N-(3-Chlorobenzyl)ethanamine and its hydrochloride salt are depicted below.

N-(3-Chlorobenzyl)ethanamine (Free Base)

-

Molecular Formula: C₉H₁₂ClN[2]

-

Appearance: Colorless to light yellow liquid or white to light yellow solid[3]

N-(3-Chlorobenzyl)ethanamine Hydrochloride (Salt)

A summary of key chemical properties is provided in the table below.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | N-[(3-chlorophenyl)methyl]ethanamine | N-[(3-chlorophenyl)methyl]ethanamine;hydrochloride | [2] |

| Molecular Formula | C₉H₁₂ClN | C₉H₁₃Cl₂N | [2][3][4] |

| Molecular Weight | 169.65 g/mol | 206.11 g/mol | [2][3][4] |

| CAS Number | 39180-82-0 | 90389-47-2 | [2][3][4] |

| Appearance | Colorless to light yellow liquid or solid | White to off-white solid | [3] |

| Storage | Keep in dark place, inert atmosphere, room temperature | Inert atmosphere, 2-8°C | [3][4] |

Synthesis of N-(3-Chlorobenzyl)ethanamine Hydrochloride

The synthesis of N-(3-Chlorobenzyl)ethanamine hydrochloride is typically achieved through a two-step process involving the formation of the secondary amine followed by its conversion to the hydrochloride salt. Two common and effective methods for the formation of the N-C bond are reductive amination and direct N-alkylation.

Method 1: Reductive Amination

Reductive amination is a widely used method for the synthesis of amines.[5] This process involves the reaction of a carbonyl compound (in this case, 3-chlorobenzaldehyde) with an amine (ethylamine) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

Diagram: Reductive Amination Workflow

Caption: Workflow for the synthesis of N-(3-Chlorobenzyl)ethanamine HCl via reductive amination.

Experimental Protocol: Reductive Amination

-

Imine Formation: To a solution of 3-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add ethylamine (1.1 eq). The reaction can be stirred at room temperature.

-

Reduction: After stirring for 1-2 hours to allow for imine formation, a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise while maintaining the temperature below 25°C. The reaction is then stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: The reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude N-(3-Chlorobenzyl)ethanamine.

-

Salt Formation: The crude amine is dissolved in a suitable solvent like diethyl ether or ethyl acetate. A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate of N-(3-Chlorobenzyl)ethanamine hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Method 2: N-Alkylation

Direct N-alkylation involves the reaction of a primary amine (ethylamine) with a benzyl halide (3-chlorobenzyl chloride). A base is typically added to neutralize the hydrogen chloride formed during the reaction.

Diagram: N-Alkylation Workflow

Caption: Workflow for the synthesis of N-(3-Chlorobenzyl)ethanamine HCl via N-alkylation.

Experimental Protocol: N-Alkylation

-

Reaction Setup: In a round-bottom flask, dissolve ethylamine (1.2 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (2.0 eq), to the solution to act as a proton scavenger.

-

Addition of 3-Chlorobenzyl Chloride: Slowly add a solution of 3-chlorobenzyl chloride (1.0 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(3-Chlorobenzyl)ethanamine.

-

Salt Formation: Follow the same procedure as described in the reductive amination method to form the hydrochloride salt.

Analytical Characterization

The identity and purity of N-(3-Chlorobenzyl)ethanamine hydrochloride are confirmed using a combination of spectroscopic and chromatographic techniques. While a certificate of analysis with detailed spectral data is typically available from commercial suppliers, the expected analytical characteristics are described below.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the benzylic protons (a singlet), and the aromatic protons on the substituted phenyl ring (multiplets). Upon formation of the hydrochloride salt, a broad singlet corresponding to the ammonium proton (N-H) would be observed, and the signals for the protons adjacent to the nitrogen atom would be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the benzylic carbon, and the carbons of the 3-chlorophenyl ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt would exhibit a broad absorption band in the region of 2400-3000 cm⁻¹ corresponding to the N-H stretching vibration of the ammonium salt. Characteristic C-H stretching and bending vibrations for the alkyl and aromatic groups, as well as C=C stretching bands for the aromatic ring, would also be present.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using electrospray ionization (ESI), would show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺).

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid) would be employed.

Applications in Drug Development and Medicinal Chemistry

N-(3-Chlorobenzyl)ethanamine hydrochloride serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The benzylamine moiety is a common structural feature in many approved drugs.[8][9] The presence of the chloro-substituent provides a handle for further chemical modifications and can influence the pharmacokinetic and pharmacodynamic properties of the final compound.

Precursor to Biologically Active Compounds

The secondary amine functionality of N-(3-Chlorobenzyl)ethanamine allows for further derivatization to create more complex molecules. For instance, it can undergo acylation to form amides, or reaction with other electrophiles to introduce diverse functional groups. These derivatives have been investigated for a range of potential therapeutic applications. For example, a related compound, N-(3-Chlorobenzyl)-1-propanamine hydrochloride, has been studied for its potential as an antidepressant or antipsychotic agent through its interaction with enzymes and receptors.[1]

Role in the Synthesis of Neuroleptic and Antidepressant Drugs

Substituted benzylamines are key components of several drugs targeting the central nervous system. For instance, the synthesis of the neuroleptic drug Trazodone involves intermediates derived from substituted anilines and piperazines, highlighting the importance of amine-containing building blocks in this therapeutic area.[10] While a direct lineage from N-(3-Chlorobenzyl)ethanamine hydrochloride to a marketed drug is not explicitly documented in publicly available literature, its structural similarity to precursors of such drugs underscores its potential utility in the discovery of new CNS-active agents.

Biological Context and Potential Mechanisms of Action

While specific biological data for N-(3-Chlorobenzyl)ethanamine hydrochloride is limited, the broader class of substituted benzylamines has been shown to interact with various biological targets. The mechanism of action of derivatives of this compound would be dependent on the final molecular structure.

Potential biological activities of compounds derived from N-(3-Chlorobenzyl)ethanamine hydrochloride could include:

-

Enzyme Inhibition: The substituted benzylamine scaffold can be incorporated into molecules designed to inhibit specific enzymes.

-

Receptor Modulation: Derivatives can be synthesized to act as agonists or antagonists at various receptors in the central nervous system and other parts of the body.[1]

-

Antimicrobial Activity: Benzylamine derivatives have also been explored for their potential as antibacterial and antifungal agents.

Safety, Handling, and Storage

Hazard Identification

N-(3-Chlorobenzyl)ethanamine (the free base) is classified with the following GHS hazard statements:

-

H319: Causes serious eye irritation.[11]

The hydrochloride salt is expected to have a similar hazard profile.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If working with the solid form where dust may be generated, a NIOSH-approved respirator may be necessary.

-

Storage

-

N-(3-Chlorobenzyl)ethanamine (Free Base): Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep in a dark place under an inert atmosphere.[3]

-

N-(3-Chlorobenzyl)ethanamine Hydrochloride: Store in a tightly sealed container under an inert atmosphere at 2-8°C.[4]

Conclusion

N-(3-Chlorobenzyl)ethanamine hydrochloride is a foundational chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis, coupled with the versatility of its secondary amine functionality and the influence of the 3-chloro-substituted phenyl ring, makes it an attractive starting material for the creation of novel and complex molecules. While further research is needed to fully elucidate the biological activities of its direct derivatives, the established importance of the substituted benzylamine scaffold in medicinal chemistry ensures that N-(3-Chlorobenzyl)ethanamine hydrochloride will remain a relevant and valuable tool for scientists working to develop the next generation of therapeutics.

References

- Huckabee, B. K., & St. Martin, E. I. (2000). A Process for the Preparation of N-Benzylamines. Organic Process Research & Development, 4(6), 594–595.

- Google Patents. (n.d.). Process for the preparation of N-benzylamines.

- Angene Chemical. (2021, May 1).

-

PubChem. (n.d.). N-(3-Chlorobenzyl)-1-propanamine hydrochloride. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Substituted benzylamine derivatives and methods of use.

- Google Patents. (n.d.). Method of producing n-benzylidene benzylamine.

-

PubChem. (n.d.). N-(3-Chlorobenzyl)ethanamine. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). Substituted benzylamines and their use for the treatment of depression.

-

PrepChem.com. (n.d.). Synthesis of N-Benzyl-N-methyl-chloroethylamine Hydrochloride. Retrieved January 17, 2026, from [Link]

-

Elite Flow Control UK Limited. (n.d.). N-(3-Chlorobenzyl)ethanamine hydrochloride. Retrieved January 17, 2026, from [Link]

- Allen, J. F., & Chapman, N. B. (1960). 298. Di-N-substituted 2-halogenoethylamines. Part III. N-2(or 3 or 4)-chlorobenzyl-N-ethyl derivatives: synthesis, reactivity, and pharmacology. Journal of the Chemical Society (Resumed), 1482.

- LGC Standards. (n.d.). Certificate of Analysis: Chloropyramine Hydrochloride.

- Manufacturing Process. (n.d.).

- Asati, V., Kaur, G., & Singh, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 333-368.

- Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.

-

PubChem. (n.d.). amine. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). Ethylamine hydrochloride. Retrieved January 17, 2026, from [Link]

- Asati, V., Kaur, G., & Singh, P. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 333-368.

-

NIST. (n.d.). Ethanamine,n,n-diethyl-, hydrochloride. Retrieved January 17, 2026, from [Link]

- Ptaszyńska, N., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7274.

-

PubChem. (n.d.). 2-(4-Chlorophenyl)ethylamine. Retrieved January 17, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-(3-Chlorobenzyl)ethanamine | C9H12ClN | CID 457583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(3-Chlorobenzyl)ethanamine | 39180-82-0 [sigmaaldrich.com]

- 4. achmem.com [achmem.com]

- 5. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 6. N-(3-Chlorobenzyl)ethanamine | 39180-82-0 [sigmaaldrich.com]

- 7. 39180-82-0|N-(3-Chlorobenzyl)ethanamine|BLD Pharm [bldpharm.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(3-Chlorobenzyl)ethanamine HCl

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary & Rationale

N-(3-Chlorobenzyl)ethanamine HCl is a synthetic compound for which the precise mechanism of action (MoA) is not extensively documented in public-domain literature. However, its core structure, a substituted N-benzylethanamine, bears a strong resemblance to pharmacophores known to interact with critical targets in the central nervous system (CNS). Specifically, the benzylamine scaffold is a well-established feature in ligands of monoamine transporters (MATs) and inhibitors of monoamine oxidase (MAO) enzymes.[1][2][3] These systems—comprising the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), along with the MAO-A and MAO-B enzymes—are responsible for regulating the synaptic concentrations of key neurotransmitters.[4] Dysregulation of these pathways is implicated in numerous neurological and psychiatric disorders, making them prime targets for therapeutic development.[4][5]

This guide puts forth a scientifically-grounded, yet hypothetical, framework proposing that N-(3-Chlorobenzyl)ethanamine HCl modulates monoaminergic neurotransmission. We will proceed under the primary hypothesis that the compound functions as either an inhibitor of MAO enzymes or as a ligand for one or more monoamine transporters. This document provides a comprehensive, step-by-step investigational plan to rigorously test this hypothesis, moving from broad enzymatic and binding assays to more complex cell-based functional and permeability assessments. Our objective is to provide a self-validating experimental workflow that will definitively characterize the compound's core MoA, an essential step in any drug development pipeline.

Proposed Primary Mechanism of Action: Modulation of Monoaminergic Systems

The structural components of N-(3-Chlorobenzyl)ethanamine HCl—a protonatable ethylamine sidechain and a hydrophobic chlorobenzyl ring—are conserved features found in numerous CNS-active agents that target the monoamine system.[6] Benzylamine itself is a known substrate for MAO-B.[7][8] Therefore, we propose a logical starting point for investigation centered on two potential, non-exclusive mechanisms:

-

Hypothesis A: Inhibition of Monoamine Oxidase (MAO). The compound may act as a competitive or non-competitive inhibitor of MAO-A and/or MAO-B, preventing the degradation of monoamine neurotransmitters (dopamine, norepinephrine, serotonin) and thereby increasing their synaptic availability.

-

Hypothesis B: Interaction with Monoamine Transporters (MATs). The compound may bind to DAT, NET, and/or SERT, inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft.[4]

The following sections detail the experimental protocols required to systematically evaluate these hypotheses.

Phase 1: Primary Target Identification & Characterization

The initial phase is designed to rapidly determine if N-(3-Chlorobenzyl)ethanamine HCl interacts with the proposed primary targets in a direct, quantifiable manner. We will employ high-throughput, in-vitro assays to assess enzyme inhibition and transporter binding affinity.

Experiment 1: MAO-A and MAO-B Inhibition Profiling

The first objective is to ascertain whether the compound inhibits either of the two MAO isoforms. The MAO-Glo™ Assay is a robust, luminescence-based method ideal for this purpose due to its high sensitivity and minimal interference from compound fluorescence.[9][10]

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of N-(3-Chlorobenzyl)ethanamine HCl in DMSO.

-

Prepare serial dilutions of the test compound in the appropriate MAO Reaction Buffer to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

-

Reconstitute human recombinant MAO-A and MAO-B enzymes to their recommended concentrations.

-

Prepare the luminogenic MAO substrate as per the manufacturer's protocol.[11]

-

Reconstitute the Luciferin Detection Reagent and allow it to equilibrate to room temperature.[12]

-

-

Assay Procedure (96-well or 384-well plate format):

-

Add 25 µL of MAO Reaction Buffer to each well.

-

Add 5 µL of the test compound dilutions or vehicle control (DMSO) to the appropriate wells.

-

For negative controls, add 5 µL of a known MAO inhibitor (e.g., pargyline for MAO-B).

-

Initiate the reaction by adding 20 µL of the MAO enzyme/substrate mixture to each well.

-

Incubate the plate at room temperature for 60 minutes.[11]

-

-

Signal Detection:

-

Add 50 µL of reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[11]

-

Incubate at room temperature for 20 minutes to stabilize the signal.

-

Measure luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of the compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Experiment 2: Monoamine Transporter Binding Affinity

To test Hypothesis B, we will perform competitive radioligand binding assays to determine the compound's affinity (Kᵢ) for hDAT, hNET, and hSERT.[13][14] This assay measures the ability of the test compound to displace a known high-affinity radioligand from its transporter.[15]

-

Membrane Preparation:

-

Use commercially available cell membranes prepared from HEK293 cells stably expressing either hDAT, hNET, or hSERT. Alternatively, prepare membranes from appropriate brain regions (e.g., striatum for DAT).[15]

-

Thaw membranes on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[16]

-

-

Assay Setup (96-well plate format):

-

In each well, add binding buffer, serial dilutions of N-(3-Chlorobenzyl)ethanamine HCl, and a specific radioligand at a concentration near its Kₔ.

-

hDAT: [³H]WIN 35,428

-

hNET: [³H]Nisoxetine

-

hSERT: [³H]Citalopram

-

-

For total binding, add vehicle instead of the test compound.

-

For non-specific binding, add a high concentration of a known unlabeled inhibitor (e.g., 10 µM cocaine for DAT).[15]

-

Add the membrane preparation to each well to initiate the binding reaction.

-

-

Incubation & Filtration:

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.[15]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection & Analysis:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.[15]

-

Phase 1 Data Interpretation & Workflow

The results from Phase 1 will guide the subsequent investigation.

| Scenario | MAO Inhibition (IC₅₀) | MAT Binding (Kᵢ) | Next Steps |

| 1 | Potent (< 1 µM) for MAO-A/B | Weak (> 10 µM) | Proceed to Phase 2A (Functional MAO Assays) |

| 2 | Weak (> 10 µM) | Potent (< 1 µM) for DAT/NET/SERT | Proceed to Phase 2B (Functional Uptake Assays) |

| 3 | Potent (< 1 µM) | Potent (< 1 µM) | Proceed to Phase 2A & 2B (Dual Mechanism) |

| 4 | Weak (> 10 µM) | Weak (> 10 µM) | Re-evaluate hypothesis, consider off-target screening |

Phase 2: Functional Characterization & Cellular Activity

Assuming positive results in Phase 1, the next step is to confirm that binding or enzyme inhibition translates into a functional effect on neurotransmitter transport or levels in a more biologically relevant system.

Phase 2A: Functional Confirmation of MAO Inhibition

This phase is pursued if potent MAO inhibition was observed in Phase 1.

Cell-based assays using neuronal cell lines or primary neurons can confirm that the compound inhibits native MAO activity, leading to an increase in monoamine levels.

Phase 2B: Functional Confirmation of MAT Inhibition

This phase is pursued if potent MAT binding was observed in Phase 1.

The gold standard for confirming functional MAT inhibition is the neurotransmitter uptake assay.[17][18] This assay directly measures the compound's ability to block the transport of radiolabeled neurotransmitters into cells or synaptosomes.

-

Synaptosome Preparation: [19][20]

-

Homogenize fresh rodent brain tissue (e.g., striatum for dopamine, cortex for norepinephrine/serotonin) in ice-cold 0.32 M sucrose buffer.

-

Perform differential centrifugation to isolate the P2 pellet, which is enriched in synaptosomes.[19]

-

Resuspend the synaptosome pellet in a suitable physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Uptake Inhibition Assay: [17]

-

Pre-incubate synaptosome aliquots with various concentrations of N-(3-Chlorobenzyl)ethanamine HCl or vehicle for 10-15 minutes at 37°C.

-

Initiate uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Allow the uptake to proceed for a short period (e.g., 1-5 minutes).[17]

-

Terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific uptake in the presence of a saturating concentration of a known potent inhibitor (e.g., cocaine).

-

Calculate IC₅₀ values by plotting the inhibition of specific uptake as a function of the test compound concentration.

-

Phase 3: CNS Permeability Assessment

For a compound targeting CNS mechanisms, assessing its ability to cross the blood-brain barrier (BBB) is critical. The hCMEC/D3 cell line is a well-established and reliable in-vitro model for this purpose.[21][22][23][24]

Experiment 3: In-Vitro Blood-Brain Barrier Permeability Assay

This assay measures the rate of transport of the compound across a confluent monolayer of hCMEC/D3 endothelial cells.

-

Cell Culture:

-

Permeability Assay:

-

Add N-(3-Chlorobenzyl)ethanamine HCl to the apical (blood-side) chamber of the Transwell insert.

-

At various time points (e.g., 15, 30, 60, 120 minutes), collect samples from the basolateral (brain-side) chamber.

-

Include a low-permeability marker (e.g., Lucifer Yellow) to confirm monolayer integrity throughout the experiment.

-

-

Quantification and Analysis:

-

Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

-

Visualization of Key Pathways and Workflows

Diagram 1: Proposed Modulation of Monoaminergic Synapse

Caption: Proposed interactions of the test compound at a monoaminergic synapse.

Diagram 2: Experimental Workflow for MoA Elucidation

Caption: A structured workflow for the comprehensive MoA characterization.

References

- Benchchem. (n.d.). Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.

- Cedarlane Labs. (n.d.). Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3).

- Promega Corporation. (n.d.). MAO-Glo™ Assay Protocol.

- Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol.

- Promega Corporation. (n.d.). MAO-Glo(TM) Assay Technical Bulletin #TB345.

- Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity.

- Benchchem. (n.d.). N-(3-Chlorobenzyl)-1-propanamine Hydrochloride.

- Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

- Sigma-Aldrich. (n.d.). Blood-Brain Barrier hCMEC/D3 Cell Line.

- PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

- PubMed. (n.d.). Uptake and release of neurotransmitters.

- PubChem - NIH. (n.d.). Benzylamine.

- The Gelli Lab. (n.d.). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce.

- ResearchGate. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Request PDF.

- Promega Corporation. (n.d.). MAO-Glo™ Assay Systems.

- ECHEMI. (n.d.). 100-46-9, Benzylamine Formula.

- Stroke. (n.d.). Cell-Culture Models of the Blood–Brain Barrier.

- PubMed. (2013). The hCMEC/D3 cell line as a model of the human blood brain barrier.

- NCBI. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry.

- Thermo Fisher Scientific - US. (2012). Isolate Functional Synaptosomes.

- ACS Publications. (n.d.). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.

- PubMed Central. (n.d.). Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter.

- Science.gov. (n.d.). n-benzyl ethylenediamine derivatives: Topics by Science.gov.

- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

- PubMed. (2014). Discovery of novel-scaffold monoamine transporter ligands via in silico screening with the S1 pocket of the serotonin transporter.

- PubMed. (n.d.). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase.

- Benchchem. (n.d.). Benchmarking N-Methyl-N-(3-thien-2-ylbenzyl)amine: A Comparative Analysis of Monoamine Transporter Inhibition.

- Wikipedia. (n.d.). Benzylamine.

- ACS Publications - American Chemical Society. (2022). Acute behavioral and Neurochemical Effects of Novel N-Benzyl-2-Phenylethylamine Derivatives in Adult Zebrafish.

- MDPI. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity.

- ResearchGate. (2025). (PDF) Synaptosome Preparations: Which Procedure Should I Use?.

- Frontiers. (2023). Bringing synapses into focus: Recent advances in synaptic imaging and mass-spectrometry for studying synaptopathy.

- PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands.

- Sigma-Aldrich. (n.d.). N-Ethylbenzylamine 97 14321-27-8.

- PubChem. (n.d.). N-(3-Chlorobenzyl)ethanamine.

- Sigma-Aldrich. (n.d.). N-(3-Chlorobenzyl)ethanamine | 39180-82-0.

- PubChem - NIH. (n.d.). N-Ethylbenzylamine.

- gsrs. (n.d.). N-ETHYLBENZYLAMINE.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel-scaffold monoamine transporter ligands via in silico screening with the S1 pocket of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. MAO-Glo™ Assay Protocol [promega.com]

- 10. promega.com [promega.com]

- 11. promega.com [promega.com]

- 12. MAO-Glo™ Assay Protocol [worldwide.promega.com]

- 13. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. researchgate.net [researchgate.net]

- 21. cedarlanelabs.com [cedarlanelabs.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. acgelli.faculty.ucdavis.edu [acgelli.faculty.ucdavis.edu]

- 24. The hCMEC/D3 cell line as a model of the human blood brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Benzylamine Scaffold - A Nexus of Biological Diversity

An In-Depth Technical Guide to the Biological Activity of N-Substituted Benzylamines

In the landscape of medicinal chemistry, few scaffolds offer the versatility and profound biological significance of the N-substituted benzylamine. Characterized by a benzyl group linked to a nitrogen atom, this structural motif is a cornerstone in the design of a vast array of therapeutic agents.[1][2] The true power of this scaffold lies in its synthetic tractability; the aromatic ring and the amine group are readily amenable to substitution, allowing for the precise modulation of physicochemical properties such as lipophilicity, steric profile, and electronic distribution.[1] This fine-tuning directly governs the molecule's interaction with biological targets, unlocking a broad spectrum of pharmacological activities.

This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of activities to explore the causality behind structure-activity relationships (SAR), provide field-proven experimental protocols, and present a synthesized understanding of how these molecules function, from enzyme inhibition and receptor modulation to antimicrobial and anticancer effects.

Antimicrobial and Antifungal Activity: Targeting Microbial Viability

N-substituted benzylamines have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of pathogens, including bacteria, fungi, and mycobacteria.[3][4][5] Their mechanism of action is often multifaceted, but frequently involves disruption of microbial cell membranes or inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of benzylamines is highly dependent on their substitution patterns. Studies have shown that:

-

Lipophilicity is Key: The introduction of lipophilic substituents on the benzyl or N-aryl group often enhances activity, likely by facilitating passage through the microbial cell wall. For instance, halogen-substituted derivatives have demonstrated significant potency.[5][6]

-

Gram-Positive vs. Gram-Negative: Many benzylamine derivatives show more potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus) than Gram-negative strains (E. coli, P. aeruginosa).[7] This is often attributed to the complex outer membrane of Gram-negative bacteria, which acts as a formidable barrier.

-

Antifungal Action: In antifungal applications, particularly against Candida species, the nature of the spacer between aromatic rings and the specific substituents can dramatically influence efficacy.[8][9] Linking two aryl rings via a quaternary carbon atom has led to the identification of highly potent compounds.[8]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for representative N-substituted benzylamine derivatives against various microbial strains.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Carbazole Derivatives (e.g., 2, 4, 7-10) | S. aureus | 32 | [7] |

| Pyrazine Carboxamide Derivative (12) | M. tuberculosis | 6.25 | [3] |

| 3-Ethoxy-2-hydroxy-N-arylbenzylamines | M. tuberculosis H37RV | >20 to <28 µM | [6] |

| N-aryl-N-benzylamines | Candida albicans | Varies | [8][9] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel benzylamine compound, a self-validating system to ensure reproducibility.

Causality Statement: The broth microdilution method is chosen over agar diffusion for its quantitative accuracy, providing a precise MIC value rather than a zone of inhibition. This allows for direct comparison of compound potency.

Methodology:

-

Preparation of Inoculum: a. From a fresh (18-24 h) agar plate, select 3-5 well-isolated colonies of the test microorganism. b. Transfer colonies to a tube containing 5 mL of sterile saline or broth (e.g., Tryptic Soy Broth). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is critical for inter-assay reproducibility. d. Dilute this standardized suspension 1:100 in the appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

Compound Preparation & Serial Dilution: a. Prepare a stock solution of the test benzylamine derivative in a suitable solvent (e.g., DMSO). The choice of solvent is critical; it must solubilize the compound without exhibiting intrinsic antimicrobial activity at the concentrations used. b. In a 96-well microtiter plate, add 100 µL of sterile broth to wells 2 through 12. c. Add 200 µL of the stock compound solution (at 2x the highest desired test concentration) to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (broth and inoculum, no compound). Well 12 serves as the sterility control (broth only).

-

Inoculation and Incubation: a. Add 10 µL of the prepared inoculum (~1.5 x 10⁶ CFU/mL) to wells 1 through 11. This results in a final inoculum of ~1.5 x 10⁵ CFU/mL and brings the volume in each well to 110 µL. b. Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

Reading Results: a. The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as compared to the growth control well.

Anticancer Activity: Disrupting Malignant Processes

The benzylamine scaffold is a fertile ground for the discovery of novel anticancer agents, with derivatives demonstrating potent activity through diverse mechanisms.[10][11][12]

Key Mechanisms of Antitumor Action

-

Tubulin Polymerization Inhibition: Several N-benzylbenzamide derivatives act as potent inhibitors of tubulin polymerization by binding to the colchicine site.[13] This disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Enzyme Inhibition:

-

17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3): Selective N-aryl benzylamine inhibitors of 17β-HSD3 have been developed as potential therapeutics for prostate cancer.[14] These compounds block the conversion of androstenedione to testosterone.

-

USP1/UAF1 Deubiquitinase: N-benzyl-2-phenylpyrimidin-4-amine derivatives can inhibit the USP1/UAF1 complex, a key regulator of the DNA damage response, making it a promising target for non-small cell lung cancer.[15]

-

-

Activity Against Drug-Resistant Cancers: Certain N-benzyl amides of the ionophore salinomycin have shown potent antiproliferative activity against drug-resistant cancer cell lines, such as those resistant to vincristine and doxorubicin.[12][16]

Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the screening and optimization of N-substituted benzylamines as anticancer agents.

Caption: Workflow for Anticancer Benzylamine Discovery.

Quantitative Anticancer Data

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

| 20b (N-benzylbenzamide) | Various | 12-27 nM | Tubulin Polymerization Inhibitor | [13] |

| 30 (N-aryl benzylamine) | Prostate (17β-HSD3) | 74 nM | 17β-HSD3 Inhibitor | [14] |

| ML323 (70) | Non-small cell lung | Nanomolar | USP1/UAF1 Inhibitor | [15] |

| Salinomycin N-benzyl amides | HL-60/vinc (resistant) | Potent Activity | Ionophore/Wnt Signaling | [12][16] |

Neuropharmacology: Modulating Central Nervous System Targets

The structural features of N-substituted benzylamines make them ideal candidates for interacting with CNS targets, including enzymes and receptors critical for neurotransmission and neuronal health.

Enzyme Inhibition in the CNS

-

Monoamine Oxidase (MAO) Inhibition: Benzylamines are well-known inhibitors of MAO-A and MAO-B, enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[1] Inhibition of MAO is a validated strategy for treating depression and Parkinson's disease.

-

Cholinesterase (AChE/BChE) Inhibition: Derivatives have been designed as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[17][18] Some N-benzyl benzamides exhibit sub-nanomolar BChE inhibition.[17] Certain (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives also show good inhibitory activity against both MAO and BChE.[19]

Receptor Modulation

A key finding was that N-benzyl substitution on phenethylamines can dramatically increase binding affinity and functional activity at serotonin 5-HT₂ₐ and 5-HT₂𝒸 receptors.[20] For instance, N-(2-methoxy)benzyl substitution significantly improves potency.[20] This demonstrates that the N-benzyl group is not merely a placeholder but actively participates in ligand-receptor interactions, a crucial insight for designing novel CNS drugs.

Neuroprotection and Antioxidant Activity

-

Neuroprotection: N-benzyl eicosapentaenamide (NB-EPA), a type of macamide, has been shown to provide neuroprotection in neonatal mice following hypoxic-ischemic brain injury by inhibiting apoptosis and activating cell survival pathways like AKT.[21]

-

Antioxidant Properties: The ability of certain benzylamines to scavenge peroxyl radicals and inhibit lipid peroxidation contributes to a cytoprotective effect.[22] Structure-activity studies show that lipophilic substituents are crucial for effective lipid peroxidation inhibition, highlighting the importance of localization within cellular membranes.[22]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a robust colorimetric assay to quantify the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by test compounds.

Causality Statement: Ellman's method is selected for its reliability, high throughput, and direct measurement of enzyme activity. The use of a chromogenic substrate provides a clear, quantitative readout that is proportional to enzyme function.

Methodology:

-

Reagent Preparation: a. Phosphate Buffer: 0.1 M, pH 8.0. b. DTNB Solution: 10 mM 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer. c. Substrate Solution: 10 mM acetylthiocholine iodide (ATCI) for AChE or butyrylthiocholine iodide (BTCI) for BChE in buffer. d. Enzyme Solution: Prepare a working solution of AChE or BChE in buffer. The concentration should be optimized to yield a linear reaction rate for at least 10 minutes. e. Test Compound: Prepare a stock solution in DMSO and create serial dilutions.

-

Assay Procedure (96-well plate format): a. To each well, add:

- 140 µL of phosphate buffer (pH 8.0).

- 20 µL of DTNB solution.

- 10 µL of the test compound dilution (or DMSO for control). b. Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme. c. Initiate the reaction by adding 20 µL of the enzyme solution to each well. d. Immediately add 10 µL of the appropriate substrate solution (ATCI or BTCI). e. Read the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (V = ΔAbs/Δt) for each concentration of the inhibitor. b. The percent inhibition is calculated as: [1 - (V_inhibitor / V_control)] * 100. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a dose-response curve.

Synthetic Strategies and Future Perspectives

The biological activities described are intrinsically linked to the ability to synthesize diverse libraries of these compounds. Reductive amination of a substituted benzaldehyde with a primary or secondary amine is a cornerstone of N-substituted benzylamine synthesis.[2][14]

Caption: Generalized Reductive Amination Workflow.

The future of N-substituted benzylamine research is bright. The focus is shifting towards developing derivatives with multi-target capabilities, such as dual MAO/BChE inhibitors for Alzheimer's disease, or compounds that combine antimicrobial and anticancer properties.[19] Furthermore, advancements in computational chemistry and machine learning are enabling more rational, in silico design of compounds with optimized potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, accelerating the journey from scaffold to clinical candidate.

References

-

Braden, M. R., et al. (2006). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

-

Salah, E., et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central. [Link]

-

Starek, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. [Link]

-

Imramovský, A., et al. (2012). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. [Link]

-

Kourounakis, A. G., & O'Brien, P. J. (1995). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Taylor & Francis Online. [Link]

-

Author, N/A. (2025). Structure-activity relationships and mechanism of action of antitumor bis 8-hydroxyquinoline substituted benzylamines. ResearchGate. [Link]

-

Huczyński, A., et al. (2014). Anticancer activity of SAL and its monosubstituted N-benzyl amides. ResearchGate. [Link]

-

Author, N/A. (2025). Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. ResearchGate. [Link]

-

Kumar, P., et al. (2012). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed. [Link]

-

Schober, C., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. PubMed. [Link]

-

Malatji, K. Y., et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

-

Wiessler, M., & Schmaehl, D. (1984). Biological activity of benzylating N-nitroso compounds. Models of activated N-nitrosomethylbenzylamine. PubMed. [Link]

-

Huczyński, A., et al. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. PubMed Central. [Link]

-

Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. [Link]

-

Dexter, H. L., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Author, N/A. (N/A). Synthesis, Characterization, Antimicrobial Activity of Novel N-Substituted β-Hydroxy Amines and βHydroxy Ethers Contained Chiral Benzoxazine Fluoroquinolones. Bentham Science. [Link]

-

Lee, C., et al. (1998). Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection. PubMed. [Link]

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. [Link]

-

Huczyński, A., et al. (2014). Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides. ResearchGate. [Link]

-

Zhang, Z., et al. (2021). Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. PubMed Central. [Link]

-

Gutarowska, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. MDPI. [Link]

-

Feresin, G. E., et al. (2011). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues. ARKIVOC. [Link]

-

Zhang, P., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. [Link]

-

Mathew, B., et al. (2022). Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. PubMed Central. [Link]

-

Wang, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Anticancer and Antibacterial Activity of Salinomycin N-Benzyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Benzylamine antioxidants: relationship between structure, peroxyl radical scavenging, lipid peroxidation inhibition, and cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

Identity Crisis: Unraveling the Discrepancy Between CAS 39180-82-0 and 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole

A critical discrepancy has been identified between the provided Chemical Abstracts Service (CAS) number 39180-82-0 and the chemical name 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole, which is the subject of this requested technical guide. Authoritative chemical databases and suppliers consistently link CAS 39180-82-0 to the compound N-(3-Chlorobenzyl)ethanamine.[1] This is a fundamentally different molecule from the specified indole derivative.

Due to this conflicting information, it is not possible to proceed with an in-depth technical guide on the biological targets of "CAS 39180-82-0" as 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole. The biological activities and targets of these two distinct chemical entities would be entirely different.

To ensure scientific accuracy and provide a valuable technical resource, clarification on the correct compound of interest is required.

The Compound Identified by CAS 39180-82-0: N-(3-Chlorobenzyl)ethanamine

Publicly available chemical databases, including PubChem, and major chemical suppliers like Sigma-Aldrich, identify CAS 39180-82-0 as N-(3-Chlorobenzyl)ethanamine.[1] This compound is a secondary amine and its structure is significantly different from the requested indole derivative. While some research exists on related chlorobenzyl-containing compounds and their potential biological activities, this information is not relevant to 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole.

The Requested Compound: 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole

A search for the biological targets of 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole did not yield a specific CAS number corresponding to 39180-82-0. However, the broader class of substituted indoles is a well-established area of medicinal chemistry research with a wide range of biological activities. For instance, a study on the synthesis and antimycobacterial activity of a structurally similar compound, 5-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole, highlights the potential for this class of molecules to have therapeutic applications.[2]

Path Forward

To proceed with the creation of a comprehensive technical guide, it is imperative to resolve the identity of the target compound. Please clarify whether the intended subject of this guide is:

-

The compound associated with CAS 39180-82-0 , which is N-(3-Chlorobenzyl)ethanamine.

-

The compound named 3-Methyl-5-(3-(trifluoromethyl)phenyl)-1H-indole , for which a correct CAS number will need to be identified.

Upon receiving this clarification, a thorough and accurate technical guide on the biological targets of the correct compound can be developed, adhering to the specified requirements for scientific integrity, in-depth analysis, and detailed presentation.

Sources

A Comprehensive Technical Guide to Chlorobenzyl-Substituted Amines: Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: The chlorobenzyl-substituted amine scaffold is a cornerstone in modern medicinal chemistry, valued for its synthetic tractability and its prevalence in a wide array of pharmacologically active molecules. The strategic placement of a chlorine atom on the benzyl ring significantly influences the molecule's electronic and lipophilic properties, thereby modulating its pharmacokinetic and pharmacodynamic profiles. This guide offers an in-depth exploration of the synthesis, chemical properties, and diverse applications of these compounds. It provides researchers, scientists, and drug development professionals with field-proven insights, detailed experimental protocols, and an analysis of the structure-activity relationships that govern the biological activity of this versatile chemical class.

Introduction to the Chlorobenzyl Amine Scaffold

At its core, the chlorobenzyl-substituted amine is an organic compound featuring a benzylamine structure with one or more chlorine atoms attached to the phenyl ring. This seemingly simple structural motif is a privileged scaffold in drug discovery.[1] The presence of the chlorine atom is not merely an incidental feature; it is a deliberate design choice by medicinal chemists to fine-tune a molecule's properties. Chlorine, being an electron-withdrawing and lipophilic group, can enhance membrane permeability, improve metabolic stability by blocking sites of oxidation, and form crucial halogen bonds with biological targets.

These compounds serve as critical intermediates in the synthesis of numerous pharmaceuticals, including antihistamines, antifungal agents, and drugs targeting the central nervous system.[2] Their versatility is demonstrated by their incorporation into final drug products with applications ranging from bronchodilators to antibacterial agents.[3] Understanding the synthesis and behavior of this scaffold is therefore fundamental for the efficient exploration of new chemical entities in drug discovery programs.[2]

Synthetic Strategies for Chlorobenzyl-Substituted Amines

The synthesis of chlorobenzyl-substituted amines can be achieved through several reliable and scalable methods. The choice of a specific route often depends on the availability of starting materials, desired substitution patterns, and the tolerance of other functional groups within the molecule.

Nucleophilic Substitution on Chlorobenzyl Halides

One of the most direct and widely used methods involves the nucleophilic substitution of a chloride or bromide on the benzylic carbon of a chlorobenzyl halide. The reactivity of the benzylic position makes it an excellent electrophile for a variety of nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines.[2] This approach is foundational for creating a diverse library of N-substituted derivatives.

This protocol describes a robust method for synthesizing the parent 4-chlorobenzylamine via amination of 4-chlorobenzyl chloride.[4]

Materials:

-

4-Chlorobenzyl chloride

-

Liquid ammonia

-

Potassium phosphate

-

Methyl tert-butyl ether (MTBE)

-

1L Stainless steel autoclave

-

High-pressure liquid pump

Procedure:

-

Reactor Charging: Add 127.5g (7.50 mol) of liquid ammonia and 159g (0.75 mol) of potassium phosphate into a 1L stainless steel autoclave.[4]

-

Substrate Preparation: Dilute 120.8g (0.75 mol) of 4-chlorobenzyl chloride with 198g of methyl tert-butyl ether.[4]

-

Reaction Initiation: Slowly inject the diluted 4-chlorobenzyl chloride solution into the autoclave using a high-pressure liquid pump at a rate of approximately 5 mL/min.[4]

-

Reaction and Workup: After the addition is complete, stir the mixture at room temperature for 30 minutes. Upon completion, vent the autoclave and retrieve the reaction solution.[4]

-

Purification: Filter the reaction mixture and wash the filter cake twice with 50 mL of MTBE. The solvent can be recovered from the filtrate under normal pressure. The final product, 4-chlorobenzylamine, is obtained by simple distillation under reduced pressure.[4]

Rationale for Experimental Choices:

-

Autoclave: The use of a sealed, high-pressure autoclave is necessary to safely handle volatile liquid ammonia and contain the reaction pressure.

-

Potassium Phosphate: Acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product and preventing the formation of amine hydrochlorides.

-

MTBE as Solvent: MTBE is a suitable solvent that is relatively inert to the reaction conditions and facilitates product extraction and purification.

Caption: Workflow for the synthesis of 4-chlorobenzylamine.

Reduction of Chlorobenzonitriles

An alternative route involves the reduction of a chlorobenzonitrile. This method is particularly useful when the corresponding nitrile is more readily available than the benzyl halide. Catalytic hydrogenation is a common approach.

This protocol outlines a catalytic transfer hydrogenation method.[4]

Materials:

-

4-Chlorobenzonitrile

-

Ruthenium(II) complex (catalyst)

-

Potassium tert-butoxide (KOtBu)

-

2-Butanol (solvent and hydrogen source)

-

Argon gas supply

-

Petroleum ether, 1 M HCl

Procedure:

-

Inert Atmosphere: Add the Ruthenium(II) complex and 5 mL of 2-butanol to a 25 mL flask under an argon atmosphere and stir for 5 minutes.

-

Base Addition: Add 0.05 mM of KOtBu and continue stirring for another 5 minutes.[4]

-

Substrate Addition: Add 0.5 mM of 4-chlorobenzonitrile to the mixture.[4]

-

Heating: Heat the reaction mixture on a hot plate to 120°C for 30 minutes.[4]

-

Catalyst Separation: After the reaction is complete, add petroleum ether to precipitate the catalyst, followed by filtration.

-

Purification and Analysis: Neutralize the filtrate with 1 M HCl. The product can be further purified by column chromatography. The yield is typically determined by gas chromatography (GC) using an internal standard.[4]

Rationale for Experimental Choices:

-

Ruthenium(II) Catalyst: Ruthenium complexes are highly efficient catalysts for the transfer hydrogenation of nitriles to primary amines.

-

KOtBu: A strong base is required to activate the catalyst and facilitate the hydrogen transfer from the alcohol.

-

2-Butanol: Serves as both the solvent and the hydrogen donor in this transfer hydrogenation reaction.

Table 1: Comparison of Synthetic Routes

| Synthetic Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | Chlorobenzyl Halide | Ammonia/Amine, Base | High yield, readily available starting materials, versatile for N-substitution. | Requires handling of corrosive halides and potentially pressurized ammonia. |

| Nitrile Reduction | Chlorobenzonitrile | Metal Catalyst (e.g., Ru, Ni), H₂ source | Good for substrates where the nitrile is more accessible. | Requires specialized catalyst, may require high pressure for direct hydrogenation. |

| Multicomponent Reaction | Aromatic Aldehyde | Formamide, Formic Acid | High efficiency, builds molecular complexity in a single step.[5] | May result in a mixture of products requiring careful purification.[5] |

Applications in Drug Discovery & Medicinal Chemistry

The chlorobenzyl amine scaffold is integral to a multitude of pharmacologically active agents across various therapeutic areas.

Antimicrobial Agents

Derivatives of chlorobenzyl amines have shown significant promise as antimicrobial agents. Their mechanism of action can be diverse, often involving the inhibition of essential bacterial enzymes.

-

Enzyme Inhibition: An N-(2-chlorobenzyl)-substituted hydroxamate was identified as a potent inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an essential enzyme in the bacterial non-mevalonate pathway, with an IC50 value of 1.0 μM.[6][7] This compound demonstrated growth inhibition against Haemophilus influenzae.[6][7]

-

Antituberculosis Activity: N-(chlorobenzyl) formamide derivatives synthesized via multicomponent reactions have been screened for their activity against Mycobacterium tuberculosis.[5] Additionally, a series of nitrofuranyl amides built upon a chlorobenzyl amine core showed potent antituberculosis activity, with benzyl amides being significantly more active than their phenyl counterparts.[8]

-

Broad Spectrum Activity: Synthesized chlorobenzyl benzylidene imidazolidinediones have been evaluated against a panel of microorganisms including Candida albicans, Staphylococcus aureus, and Escherichia coli, demonstrating the broad applicability of the scaffold.[9]

Table 2: Antimicrobial Activity of Selected Chlorobenzyl Amine Derivatives

| Compound Class | Target Organism/Enzyme | Key Result | Reference |

| N-(2-chlorobenzyl)-substituted hydroxamate | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | IC50 = 1.0 μM | [6][7] |

| N-(chlorobenzyl) formamide | Mycobacterium tuberculosis H37Rv | Screened for antituberculosis activity | [5] |

| Benzyl nitrofuranyl amides | M. tuberculosis | Benzyl amides more active than phenyl amides | [8] |

| Chlorobenzyl benzylidene imidazolidinediones | S. aureus, E. coli, C. albicans | Evaluated for broad antimicrobial activity | [9] |

Central Nervous System (CNS) Agents

The chlorobenzyl moiety is also a key feature in molecules designed to act on the central nervous system. A notable example is in the development of ketamine analogues with modified pharmacokinetic profiles.

-

Anaesthetic and Analgesic Properties: In structure-activity relationship studies of aromatic ring-substituted ketamine esters, the chloro-substituent was found to be a generally acceptable modification.[10] These studies revealed that compounds with substituents at the 2- and 3-positions of the phenyl ring were generally more active than those substituted at the 4-position.[10]

Structure-Activity Relationships (SAR) Insights

The biological activity of chlorobenzyl-substituted amines is highly dependent on the precise molecular architecture. Understanding the SAR provides a rational basis for designing more potent and selective drug candidates.

Key SAR Principles:

-

Position of the Chloro Group: The location of the chlorine atom (ortho, meta, or para) significantly impacts activity. For ketamine analogues, 2- and 3-chloro substitutions were more favorable for sedative activity than 4-chloro substitution.[10] In contrast, for certain antituberculosis agents, para-substituted benzyl piperazines showed the most potent activity.[8] This highlights the target-specific nature of SAR.

-

Nature of the Amine: The substitution on the nitrogen atom is critical. Primary, secondary, and tertiary amines exhibit different properties. For many receptor interactions, a specific level of substitution is optimal for binding and activity.[11]

-

Overall Molecular Scaffold: The chlorobenzyl group is often part of a larger molecule. Its contribution to activity is synergistic with the rest of the structure. For example, linking the chlorobenzyl amine to a nitrofuranyl scaffold produced potent antituberculosis agents.[8]

Caption: Key structure-activity relationship considerations.

Conclusion and Future Outlook

Chlorobenzyl-substituted amines represent a versatile and highly valuable class of compounds in the field of drug discovery. Their straightforward synthesis, coupled with the profound impact of the chloro-substituent on molecular properties, ensures their continued relevance. The protocols and SAR insights detailed in this guide provide a solid foundation for researchers aiming to leverage this scaffold for the development of novel therapeutics. Future efforts will likely focus on incorporating this moiety into novel chemical spaces, exploring its potential in emerging therapeutic areas, and utilizing advanced synthetic methods like flow chemistry and photocatalysis to further expand the accessible chemical diversity.

References

-

ResearchGate. (n.d.). Scheme 1: Synthesis reaction of N-(chlorobenzyl)formamide. Retrieved from [Link]

-

MDPI. (n.d.). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]

-

Hayashi, D., Kato, N., Kuzuyama, T., Sato, Y., & Ohkanda, J. (2013). Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase. Chemical Communications, 49(49), 5535–5537. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

-

Lima, M. C., Costa, D. L., Goes, A. J., Galdino, S. L., Pitta, I. R., & Luu-Duc, C. (1992). [Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones]. Pharmazie, 47(3), 182–184. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl-(4-chloro-benzyl)-amine. Retrieved from [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). PubMed Central. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Selected benzyl amine-containing examples of FDAapproved.... Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorobenzylamine. Retrieved from [Link]

-

Ananthan, S., Faaleolea, E. R., Goldman, R. C., Hobrath, J. V., Kwong, C. D., Maddry, J. A., ... & White, E. L. (2009). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & medicinal chemistry, 17(17), 6375–6383. Retrieved from [Link]

-

MDPI. (n.d.). 4-Chlorobenzyl Chloride. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial N-(2-chlorobenzyl)-substituted hydroxamate is an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Synthesis and antimicrobial activity of chlorobenzyl benzylidene imidazolidinedione derivatives and substituted thiazolidinediones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to the Synthesis and Characterization of N-(3-Chlorobenzyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the secondary amine N-(3-Chlorobenzyl)ethanamine, a valuable intermediate in synthetic chemistry. While a singular moment of "discovery" for such a building block is not typically documented, its synthesis is efficiently achieved through well-established organic chemistry principles. This document details the most logical and industrially scalable synthetic strategy—reductive amination—offering a mechanistic rationale, a detailed experimental protocol, and a comparative analysis of key reagents. Furthermore, it establishes a framework for the rigorous analytical characterization of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and process chemists in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

Chemical Profile

N-(3-Chlorobenzyl)ethanamine is a disubstituted secondary amine. The structure incorporates a benzyl group, substituted with a chlorine atom at the meta position, and an ethyl group attached to the nitrogen atom. This combination of an aromatic halide and a nucleophilic amine center makes it a versatile building block for the synthesis of more complex molecular targets.

| Identifier | Value |

| IUPAC Name | N-[(3-chlorophenyl)methyl]ethanamine[1] |

| Synonyms | N-Ethyl-3-chlorobenzylamine |

| CAS Number | 39180-82-0[1][2] |

| Molecular Formula | C₉H₁₂ClN[1] |

| Molecular Weight | 169.65 g/mol [1] |

| Physical Form | Colorless to light yellow liquid or solid |

The Benzylamine Scaffold in Drug Development

Substituted benzylamines are privileged structures in medicinal chemistry. They serve as core components in a wide array of pharmacologically active agents, leveraging their ability to engage in hydrogen bonding and form ionic interactions with biological targets. The specific substitution pattern on the aromatic ring, such as the 3-chloro group in this case, is a critical design element used to modulate properties like metabolic stability, receptor binding affinity, and lipophilicity.

Synthetic Strategy: The Logic of Reductive Amination